CRT-1 Functional Profile: True Blocker vs. Substrate for Creatine and Guanidinoacetic Acid
In a head-to-head comparison of over 60 guanidino-carboxylic acids, 2-[benzyl(carbamimidoyl)amino]acetic acid (Compound 1) was identified as a true blocker of CRT-1-mediated transport, whereas creatine and guanidinoacetic acid (GAA) acted as full alternative substrates [1]. Electrophysiological recordings demonstrated that Compound 1 blocked transport-associated currents without eliciting substrate-like currents. Its inhibitory activity was classified as 'low affinity', distinguishing it from high-affinity substrates like GiDi1257 [1].
| Evidence Dimension | Functional mechanism on CRT-1/SLC6A8 transporter (substrate vs. blocker) |
|---|---|
| Target Compound Data | True blocker of CRT-1 transport; does not elicit transport-associated currents [1]. |
| Comparator Or Baseline | Creatine (full substrate) and guanidinoacetic acid (full substrate), both of which generate robust inward currents upon translocation [1]. |
| Quantified Difference | Qualitative distinction: target compound is a blocker, comparators are substrates. Exact Ki/IC50 not reported, but compound described as having 'low affinity' relative to high-affinity substrates [1]. |
| Conditions | Human CRT-1 expressed in HEK293 cells; [3H]creatine uptake inhibition and two-electrode voltage clamp electrophysiology [1]. |
Why This Matters
This qualitative functional divergence is critical for researchers studying CRT-1 inhibition for cancer therapy, as all previously known inhibitors were substrates, limiting their utility and making this a unique pharmacological tool [1].
- [1] Farr, C. V., et al. 'Probing the Chemical Space of Guanidino-Carboxylic Acids to Identify the First Blockers of the Creatine-Transporter-1.' Molecular Pharmacology, 106(6), 2024, pp. 319-333. DOI: 10.1124/molpharm.124.000995. View Source
